Product packaging for Cicliomenol(Cat. No.:CAS No. 10572-34-6)

Cicliomenol

Cat. No.: B077266
CAS No.: 10572-34-6
M. Wt: 330.20 g/mol
InChI Key: YDHKCEOBMPNVDR-UHFFFAOYSA-N
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Description

Cicliomenol is a synthetic investigational compound of significant interest in immunological and inflammatory research. Its primary characterized mechanism of action involves the modulation of cyclophilin activity, which plays a critical role in protein folding and immune signal transduction. By interacting with cyclophilins, this compound demonstrates potent immunomodulatory properties, particularly in the attenuation of T-cell activation and proliferation pathways. This makes it a valuable pharmacological tool for studying autoimmune disorders, chronic inflammatory conditions, and T-cell-mediated immune responses. Researchers utilize this compound in vitro to dissect the intricacies of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling axis and to explore novel therapeutic strategies for organ transplant rejection and diseases like psoriasis or rheumatoid arthritis. Its well-defined target profile facilitates the study of intracellular signaling cascades, providing critical insights for the development of next-generation immunomodulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19IO B077266 Cicliomenol CAS No. 10572-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-4-iodo-3,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHKCEOBMPNVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1I)C)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864290
Record name Cicliomenol
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Molecular Weight

330.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10572-34-6
Record name 2-Cyclohexyl-4-iodo-3,5-dimethylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicliomenol [INN:DCF]
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Record name Cicliomenol
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Record name Cicliomenol
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Record name CICLIOMENOL
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Synthetic Methodologies and Advanced Chemical Derivatization of Cicliomenol

Current Landscape of Cicliomenol Synthesis Research

While specific literature detailing the dedicated synthesis of this compound is not extensively available, its structure suggests plausible synthetic pathways based on well-established organic reactions. The core structure can be deconstructed into two key transformations: the alkylation of a phenolic ring with a cyclohexyl group and the iodination of the aromatic ring.

Analysis of Existing Synthetic Routes and Their Limitations

Based on fundamental organic synthesis principles, two primary retrosynthetic routes can be proposed for this compound.

Route A: Alkylation followed by Iodination

This approach would begin with the Friedel-Crafts alkylation of 3,5-dimethylphenol (B42653) with cyclohexene. This reaction is typically acid-catalyzed, employing catalysts such as Amberlyst-15, acid-treated clays, or aluminum phenoxide. researchgate.netgoogle.comias.ac.in The primary product of this step would be 2-cyclohexyl-3,5-dimethylphenol. The subsequent step involves the regioselective iodination of this intermediate at the para-position relative to the hydroxyl group. Various iodinating agents could be employed, including molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). organic-chemistry.orgresearchgate.net

Limitations of Route A:

Catalyst Efficiency and Conditions: While solid acid catalysts offer easier separation, they may require elevated temperatures. ias.ac.in Homogeneous catalysts might offer higher activity but present separation challenges. unive.it

Iodination Selectivity: The directing effects of the hydroxyl and alkyl groups should favor iodination at the 4-position, which is para to the hydroxyl group and sterically accessible. However, the formation of other iodinated byproducts cannot be entirely ruled out.

Route B: Iodination followed by Alkylation

This alternative pathway commences with the iodination of 3,5-dimethylphenol to produce 4-iodo-3,5-dimethylphenol. chembk.comsynquestlabs.com This intermediate is a known compound and can be synthesized using various iodination methods, such as using iodine monochloride or molecular iodine with an oxidizing agent like hydrogen peroxide or iodic acid. google.comasianpubs.orgscielo.br The subsequent step is the ortho-alkylation of 4-iodo-3,5-dimethylphenol with cyclohexene.

Limitations of Route B:

Alkylation of an Electron-Deficient Ring: The presence of the electron-withdrawing iodine atom on the phenol (B47542) ring might deactivate it towards electrophilic substitution, potentially requiring harsher conditions for the subsequent alkylation step compared to Route A.

Steric Hindrance: The introduction of the bulky cyclohexyl group at the position ortho to the hydroxyl group and adjacent to a methyl group could be sterically hindered, potentially leading to lower yields or requiring specific catalytic systems to overcome this barrier.

A summary of the plausible synthetic precursors and their potential transformations is presented in Table 1.

PrecursorTransformationKey Reagents/CatalystsPotential Products
3,5-DimethylphenolCyclohexylationCyclohexene, Acid catalyst (e.g., Amberlyst-15)2-Cyclohexyl-3,5-dimethylphenol, isomers
2-Cyclohexyl-3,5-dimethylphenolIodinationI₂, H₂O₂, or N-Iodosuccinimide (NIS)This compound
3,5-DimethylphenolIodinationI₂, H₂O₂, or ICl4-Iodo-3,5-dimethylphenol
4-Iodo-3,5-dimethylphenolCyclohexylationCyclohexene, Acid catalystThis compound

Innovations in Scalable and Efficient Synthetic Strategies for this compound

Modern synthetic methodologies offer potential improvements for the scalable and efficient production of this compound.

For the alkylation step , the use of nanocrystalline zeolites as catalysts has shown high conversion rates and selectivity in the alkylation of phenol with cyclohexene, offering a reusable and efficient catalytic system. ingentaconnect.com The development of green protocols, such as the ipso-hydroxylation of arylboronic acids to form phenols, highlights a trend towards milder and more sustainable reaction conditions that could be adapted for phenol functionalization. rsc.orgresearchgate.net While not directly applicable to the C-alkylation step, these principles encourage the exploration of more environmentally benign catalysts and solvents.

For the iodination step , numerous efficient and selective methods have been developed. The use of molecular iodine with an oxidizing agent like hydrogen peroxide in water provides a green and effective method for the iodination of phenols. scielo.br Other systems, such as potassium iodide with ammonium (B1175870) peroxodisulfate in aqueous methanol, offer environmentally benign protocols for the ortho-iodination of activated aromatics. organic-chemistry.org For large-scale synthesis, flow chemistry approaches could offer better control over reaction parameters, improve safety, and potentially increase yields for both the alkylation and iodination steps.

Targeted Chemical Modification and Analogue Generation for Research

The generation of this compound derivatives is crucial for exploring structure-activity relationships (SAR) and identifying analogues with potentially enhanced or novel biological activities.

Design Principles for Novel this compound Derivatives

The design of new this compound analogues would be guided by established principles in medicinal chemistry, focusing on modifying its key structural features: the phenolic hydroxyl group, the cyclohexyl moiety, and the iodine atom.

Modification of the Phenolic Hydroxyl Group: The acidity and hydrogen-bonding capability of the hydroxyl group are critical for the biological activity of many phenols. This group could be converted into ethers or esters to modulate lipophilicity and pharmacokinetic properties.

Variation of the Cyclohexyl Group: The bulky, lipophilic cyclohexyl group can be replaced with other cyclic or acyclic alkyl groups to probe the impact of sterics and lipophilicity on activity. For instance, replacing it with smaller rings (e.g., cyclopentyl) or larger, more complex cyclic systems could be explored. prepchem.com

Modification of the Aromatic Ring Substituents:

Iodine Atom: The iodine atom is a key feature, likely influencing both the electronic properties and the potential for halogen bonding. It could be replaced with other halogens (bromine, chlorine) to investigate the effect of halogen size and electronegativity. researchgate.net Its position could also be shifted to other available sites on the aromatic ring to explore regioisomeric effects.

Methyl Groups: The methyl groups influence the steric environment and electronic properties of the phenol. They could be replaced with other small alkyl groups or electron-withdrawing/donating groups to fine-tune the molecule's properties.

Studies on other phenolic compounds have shown that the number and position of hydroxyl groups, as well as the nature of other substituents, significantly influence antiviral and antimicrobial activities. nih.govfrontiersin.org For instance, increasing the number of hydroxyl groups or introducing specific substituents can enhance biological efficacy. nih.gov These findings provide a rationale for designing this compound derivatives with modified substitution patterns on the aromatic ring.

High-Throughput Synthesis of this compound Libraries

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) techniques can be employed. This involves the parallel synthesis of a large number of derivatives in a miniaturized format. acs.org

A potential strategy for the high-throughput synthesis of a this compound library could involve:

Scaffold Preparation: A common intermediate, such as 2-cyclohexyl-3,5-dimethylphenol or 4-iodo-3,5-dimethylphenol, would be synthesized on a larger scale.

Parallel Reactions: This scaffold would then be distributed into a multi-well plate format (e.g., 96-well plates). In each well, a different derivatization reaction would be performed.

For a library based on the 2-cyclohexyl-3,5-dimethylphenol scaffold, a diverse set of iodinating and other electrophilic halogenating agents could be used to generate analogues with different halogen substitutions.

For a library starting from the phenolic hydroxyl group, a variety of acylating or alkylating agents could be used in parallel to create a library of esters and ethers.

Automation and Miniaturization: The use of robotic liquid handlers for reagent dispensing and automated purification systems can significantly accelerate the process. researchgate.netepa.gov Synthesizing on a smaller scale reduces reagent consumption and waste. researchgate.net

The resulting library of this compound analogues could then be screened for biological activity, allowing for the rapid identification of promising lead compounds and the elucidation of key structure-activity relationships. nih.gov

Elucidation of Cicliomenol S Molecular Mechanisms of Action

Identification and Characterization of Biological Targets

The initial step in understanding a compound's mechanism of action is to identify its direct molecular binding partners within a biological system. This involves a combination of experimental and computational approaches.

Proteins and enzymes are common targets for chemical compounds. Interactions with these macromolecules can lead to modulation of their functions, such as enzymatic activity or signal transduction. The measurable effects of such interactions can include alterations in the kinetic properties of enzymes. nih.gov Techniques to identify these interactions include:

Affinity Chromatography: This method uses a stationary phase to which Cicliomenol is chemically immobilized. A cellular lysate is passed over this matrix, and proteins that bind to this compound are retained and can be subsequently identified.

Co-immunoprecipitation (Co-IP): If a suspected protein target is known, an antibody for that protein can be used to pull it out of a cell lysate, bringing along any bound molecules like this compound for detection. nih.gov

Far-Western Blotting: This technique involves probing a library of proteins on a membrane with labeled this compound to identify binding partners. nih.gov

As of now, specific proteins or enzymes that directly interact with this compound have not been detailed in prominent research publications.

Many drugs exert their effects by interacting with receptors on the cell surface or within the cell. guidechem.comlegislation.gov.uk These receptors are crucial for cell signaling and communication. chemwhat.com

Cell-Surface Receptors: These transmembrane proteins bind to external ligands, initiating an intracellular signaling cascade. guidechem.comlegislation.gov.uk Given this compound's chemical properties, it could potentially interact with the extracellular domains of receptors like G-protein coupled receptors (GPCRs) or enzyme-linked receptors. guidechem.com

Intracellular Receptors: Some compounds are lipid-soluble and can cross the plasma membrane to interact with receptors in the cytoplasm or nucleus, often influencing gene expression. guidechem.comchemwhat.com

Specific studies detailing this compound's interaction with any particular cellular receptor are not currently available in the public domain.

In the absence of experimental data, computational methods can be employed to predict potential biological targets for a compound. These in silico approaches use the three-dimensional structure of the compound to screen against databases of protein structures.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. solubilityofthings.com It could be used to screen this compound against a library of known protein structures to identify potential binding partners with high affinity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used to search for proteins that have a complementary binding site.

Machine Learning Approaches: Modern computational models utilize machine learning to predict protein-ligand binding affinity, which can be superior to classical scoring functions. googleapis.com

Currently, there are no published computational studies that predict novel binding partners specifically for this compound.

Membrane-Mediated Interactions and Cellular Receptors

Detailed Analysis of Ligand-Target Binding Dynamics

Once a biological target is identified, the next step is to characterize the physical and chemical nature of the interaction in detail.

Understanding the kinetics (the rate of binding and dissociation) and thermodynamics (the energy changes upon binding) provides a deeper insight into the ligand-target interaction. legislation.gov.uk

Kinetics: The association rate constant (k_on) and the dissociation rate constant (k_off) describe how quickly a compound binds to its target and how long it remains bound. These parameters are crucial for understanding the duration of a compound's effect.

Thermodynamics: Parameters such as the dissociation constant (Kd), Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) describe the affinity and the driving forces of the binding event. ontosight.ai

Experimental techniques to determine these parameters include:

Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity in real-time by detecting changes in the refractive index on a sensor surface when a ligand binds to an immobilized target.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding, to determine binding affinity. ontosight.ai

There is no publicly available data on the kinetic and thermodynamic parameters of this compound binding to any biological target.

Determining the three-dimensional structure of a compound bound to its target provides the most detailed view of the interaction. wikipedia.org This information is invaluable for understanding the mechanism of action and for designing more potent and selective molecules.

X-ray Crystallography: This technique requires crystallizing the ligand-target complex and then diffracting X-rays through the crystal to determine the atomic coordinates of the complex. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM): This method is particularly useful for large protein complexes and membrane proteins, providing high-resolution structures without the need for crystallization. wikipedia.orgusitc.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of the ligand-target complex in solution. wikipedia.org

As of now, no structural studies of this compound in complex with a biological target have been published.

Kinetic and Thermodynamic Parameters of Binding

Downstream Molecular Pathway Perturbations

Detailed information regarding the specific downstream molecular pathway perturbations caused by this compound is not extensively documented in publicly available scientific literature. This compound is identified as a halogenated phenol (B47542) and has been used as a topical antiseptic. hodoodo.comontosight.ai While it is also listed as a potential endocrine disruptor, the precise molecular mechanisms and the subsequent alterations to downstream signaling pathways have not been elucidated. nih.gov

As an endocrine disruptor, a substance can interfere with the body's endocrine system in several ways. These include mimicking endogenous hormones, blocking hormone receptors, or altering the synthesis, transport, metabolism, or excretion of hormones. ffcr.or.jpwikipedia.orgnih.gov Such interactions can lead to a cascade of effects, perturbing various downstream molecular pathways. However, specific research detailing which of these mechanisms this compound might employ and the exact pathways it consequently affects is not available.

General mechanisms of endocrine-disrupting chemicals (EDCs) involve interactions with nuclear receptors, such as estrogen and androgen receptors, which can lead to altered gene expression. nih.gov EDCs can also impact non-genomic pathways through membrane-bound receptors. nih.gov The potential for this compound to act as an endocrine disruptor suggests that it could theoretically influence pathways regulated by hormonal signaling. These could include, but are not limited to, pathways involved in development, reproduction, and metabolism. wikipedia.org However, without specific studies on this compound, any discussion of its impact on downstream molecular pathways remains speculative.

Further research, including in vitro and in vivo studies, would be necessary to identify the specific molecular targets of this compound and to map the resulting perturbations in downstream signaling cascades. Such studies would be crucial to understanding its full pharmacological and toxicological profile.

Structure Activity Relationship Sar Studies and Computational Design for Cicliomenol Analogues

Systematic Exploration of Structural Determinants for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure. researchgate.net Systematic exploration of these structural determinants provides crucial insights into how a molecule like Cicliomenol interacts with its biological targets.

Impact of Substituent Variation on Target Interaction

The modification of substituent groups on a parent molecule is a fundamental strategy in medicinal chemistry to enhance biological activity and selectivity. gardp.org For this compound, which is 2-cyclohexyl-4-iodo-3,5-dimethylphenol, variations in the cyclohexyl, iodo, and methyl groups can significantly alter its properties.

The process of lead optimization often involves making systematic changes to a hit compound to improve its desired biological activity. oncodesign-services.com By synthesizing and testing a series of related compounds, researchers can identify key structural features that influence potency and selectivity. oncodesign-services.comnih.gov For instance, altering the lipophilicity, electronic properties, or size of the substituents can modulate the binding affinity of the molecule to its target receptor. While specific SAR studies on this compound are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that modifications to its phenolic, cyclohexyl, and iodo moieties would be critical areas of investigation.

Conformational Analysis and Stereochemical Influences

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding molecular interactions. nobelprize.orgpharmacy180.com The three-dimensional shape of a molecule, or its conformation, dictates how it fits into a biological receptor. washington.edu

For a molecule like this compound, which contains a flexible cyclohexyl ring, the conformational preferences are significant. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. quimicaorganica.org Substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these two conformations can impact the molecule's biological activity. sapub.org The relative orientation of the substituents, known as stereochemistry, is also a critical factor. washington.edu Different stereoisomers of a molecule can exhibit vastly different biological activities because biological systems are often highly stereoselective. quimicaorganica.org For example, in disubstituted cyclohexanes, the cis and trans isomers can have different stabilities and, consequently, different biological effects. sapub.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. frontiersin.orgfrontiersin.org

Development of Predictive Models for Biological Response

QSAR models are developed by correlating the variation in biological activity with changes in molecular descriptors that represent the physicochemical properties of the compounds. protoqsar.com These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.govcsit.am The process involves selecting a training set of molecules with known activities, calculating relevant molecular descriptors, and then using statistical methods to build a predictive model. protoqsar.com The predictive power of a QSAR model is a crucial aspect of its validation. csit.am

Integration of Physicochemical Descriptors

The predictive ability of a QSAR model relies heavily on the choice of molecular descriptors. wisdomlib.org These descriptors quantify various aspects of a molecule's structure and properties. Physicochemical descriptors commonly used in QSAR studies include: frontiersin.orgfrontiersin.org

Lipophilicity (logP): Represents the compound's partitioning between an oily and an aqueous phase, influencing its ability to cross cell membranes.

Electronic properties: Descriptors like the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding how a molecule interacts with its target.

Steric or topological descriptors: These describe the size and shape of the molecule.

By integrating these descriptors, QSAR models can capture the key features responsible for the biological activity of this compound derivatives. researchgate.net

Advanced Computational Chemistry in this compound Research

Advanced computational chemistry methods provide powerful tools for investigating molecular properties and interactions at an atomic level. mdpi.comresearchgate.net These techniques can complement and guide experimental SAR studies.

Computational quantum chemistry, for example, can be used to accurately calculate molecular structures, properties, and reaction mechanisms. jseepublisher.com Methods like Density Functional Theory (DFT) and other electronic structure methods allow for an in-depth understanding of the electronic properties of this compound and its analogues. kuleuven.be Furthermore, machine learning approaches are increasingly being integrated with computational chemistry to accelerate the prediction of molecular properties and screen large virtual libraries of compounds. mit.edu These advanced computational tools can provide valuable insights into the SAR of this compound, aiding in the rational design of new and more effective analogues. researchgate.net

Molecular Docking and Dynamics Simulations

Computational methods provide powerful tools to investigate the interactions between a ligand, such as a this compound analogue, and its biological target at a molecular level. nih.gov This understanding is crucial for designing new molecules with improved efficacy. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comdergipark.org.tr In the context of this compound analogues, docking studies can be employed to predict how these compounds might bind to a specific protein target. The process involves placing the three-dimensional structure of the analogue into the binding site of the target protein and evaluating the binding affinity using a scoring function. nvidia.com These scores help in prioritizing analogues for synthesis and biological testing. For instance, a hypothetical docking study of a series of this compound derivatives could reveal that modifications at a specific position on the cyclohexyl ring lead to more favorable interactions with the target's active site, as indicated by lower binding energy scores. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and the ligand, and the role of solvent molecules in the interaction. dost.gov.phnih.govrsc.org For example, an MD simulation could show that a particular this compound analogue forms stable hydrogen bonds with key amino acid residues within the binding pocket throughout the simulation, suggesting a prolonged and effective interaction. dost.gov.ph Conversely, an analogue that shows significant conformational changes and a tendency to move away from the binding site in an MD simulation would be considered a less promising candidate. dost.gov.phnih.gov

A representative, albeit hypothetical, workflow for molecular docking and dynamics simulations of this compound analogues is presented below:

StepDescriptionKey Outcome
1. Target Identification & PreparationA biologically relevant protein target for this compound is identified. Its 3D structure is obtained from a protein database or generated via homology modeling. scielo.brA prepared, structurally sound protein model ready for docking.
2. Ligand Preparation3D structures of this compound and its designed analogues are generated and energetically minimized.A library of low-energy conformers for each analogue.
3. Molecular DockingThe library of analogues is docked into the prepared protein target's binding site using software like AutoDock or FlexX. mdpi.comnih.govA ranked list of analogues based on their predicted binding affinities (docking scores). researchgate.net
4. Analysis of Docking PosesThe binding poses of the top-scoring analogues are visually inspected to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions).Identification of structural features crucial for binding.
5. Molecular Dynamics Simulation SetupThe protein-ligand complexes for the most promising analogues are placed in a simulated physiological environment (water, ions). dost.gov.phA system ready for simulation.
6. MD SimulationThe simulation is run for a specific duration (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the complex. dost.gov.phnih.govA trajectory file detailing the atomic movements over time.
7. Trajectory AnalysisThe MD trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions. dost.gov.phA comprehensive understanding of the dynamic stability and interaction profile of the analogue.

This iterative process of docking and MD simulations allows for the refinement of analogue designs before committing to chemical synthesis, thereby saving time and resources. nih.gov

Fragment-Based Ligand Design and Virtual Screening

Fragment-based ligand design (FBLD) and virtual screening are powerful computational strategies for identifying novel chemical scaffolds and expanding on existing ones. numberanalytics.comdomainex.co.uk

Fragment-based ligand design begins with the identification of small chemical fragments (typically with a molecular weight of less than 300 Daltons) that bind weakly to the target protein. numberanalytics.com These fragments can then be grown, linked, or merged to create larger, more potent lead compounds. numberanalytics.comgu.se In the case of this compound, one could computationally break down its structure into key fragments, such as the substituted phenol (B47542) ring and the cyclohexyl group. These fragments could then be used as starting points. For example, a library of commercially available fragments could be screened in silico to find those that bind to pockets adjacent to the primary this compound binding site. Successful fragments could then be computationally linked to the this compound core to design novel analogues with extended structures and potentially new interactions with the target protein. numberanalytics.com

Virtual screening, on the other hand, involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a target of interest. nuvisan.comsygnaturediscovery.commedchemexpress.com This can be done through two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.comsygnaturediscovery.com

SBVS utilizes the 3D structure of the target protein to dock a large number of compounds and rank them based on their predicted binding affinity. nvidia.com This is particularly useful when a high-quality crystal structure of the target is available.

LBVS is employed when the 3D structure of the target is unknown. nvidia.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov A known active molecule, like this compound, can be used as a template to search for compounds with similar 2D or 3D features (e.g., shape, pharmacophore) in a large database. nuvisan.com A pharmacophore model, for instance, would define the essential spatial arrangement of features in this compound required for its activity, such as a hydrophobic group, a hydrogen bond donor, and an aromatic ring. This model would then be used as a query to filter a virtual library for molecules that match these criteria. frontiersin.org

The general process for virtual screening of this compound-like compounds can be summarized as follows:

Screening TypeMethodologyApplication to this compound Analogues
Structure-Based Virtual Screening (SBVS) Docking of large compound libraries into the 3D structure of the target protein. nvidia.comIf the target of this compound is known, millions of commercially available compounds could be docked to identify novel scaffolds that fit into the binding site and could be developed into new analogue series.
Ligand-Based Virtual Screening (LBVS) Searching for compounds with similar properties to a known active ligand. nvidia.comUsing the structure of this compound as a starting point, one could perform a similarity search in a chemical database to find commercially available compounds with a similar chemical fingerprint.
Pharmacophore-Based Screening Using a 3D model of the key interaction features of a known active ligand to screen libraries. frontiersin.orgA pharmacophore model could be generated based on the key structural features of this compound. This model would then be used to screen large virtual libraries to find diverse molecules that possess the same essential features for potential activity.

By employing these computational strategies, researchers can efficiently explore a vast chemical space to identify promising new this compound analogues for further development. nih.govnuvisan.com

Mechanistic Investigations of Cicliomenol As an Enzyme Inhibitor

Identification and Characterization of Inhibited Enzymes

There is no information available to identify or characterize any enzymes that are inhibited by Cicliomenol.

In Vitro Enzyme Assay Development and Optimization

No studies have been published on the development or optimization of in vitro enzyme assays specifically for investigating the inhibitory activity of this compound.

Specificity and Potency Profiling Across Enzyme Panels

There are no public records of this compound being profiled for its specificity or potency against any panels of enzymes.

Kinetic Analysis of Enzyme Inhibition by this compound

A kinetic analysis of enzyme inhibition by this compound has not been reported in the scientific literature.

Reversible Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive)

There is no data available to characterize the reversible inhibition mechanisms of this compound.

Irreversible Inhibition Modes and Time-Dependent Effects

No information exists regarding irreversible inhibition modes or any time-dependent inhibitory effects of this compound.

Allosteric Modulation and Other Non-Active Site Interactions

There is no research available on the allosteric modulation of enzymes or any other non-active site interactions involving this compound.

Cellular and Subcellular Biological Research with Cicliomenol

In Vitro Cell Culture Model Systems for Mechanistic Studies

A thorough review of scientific databases yielded no specific information on the use of Cicliomenol in in vitro cell culture models. There are no published studies detailing the selection of relevant cell lines, the analysis of cellular responses through phenotypic assays, or the intracellular localization of this compound. General principles of in vitro modeling exist, where cells are grown and maintained in a controlled laboratory environment to study the effects of external stimuli. hodoodo.comnih.gov These models can be two-dimensional (2D) monolayers or more complex three-dimensional (3D) structures like spheroids or organoids that better mimic in vivo conditions. un.orgacs.orgunitar.org However, the application of these methods to this compound has not been documented.

Selection and Application of Relevant Cell Lines

There is no available data regarding the selection and use of specific cell lines to study the mechanisms of this compound.

Phenotypic Assays for Cellular Response Analysis

No studies were found that performed phenotypic assays to analyze cellular responses to this compound. Phenotypic assays are designed to observe and quantify changes in cell morphology, proliferation, or viability after treatment with a compound, providing insights into its biological effects. plos.orgdrugbank.com

Intracellular Localization and Compartmentalization

Information regarding the intracellular localization and compartmentalization of this compound is not available in the scientific literature. Such studies would typically involve techniques like fluorescence microscopy to determine where the compound accumulates within the cell (e.g., nucleus, cytoplasm, mitochondria), which can provide clues about its mechanism of action. dss.go.th

Molecular Biology and Gene Regulation Studies

No research could be located that investigates the effects of this compound on molecular biology and gene regulation.

Transcriptomic Analysis of this compound-Treated Cells

There are no published transcriptomic studies on cells treated with this compound. Transcriptomic analysis, often performed using techniques like RNA-sequencing, measures the expression levels of all genes in a cell to understand how a compound alters gene activity. google.comfao.orgscribd.com

Proteomic and Metabolomic Investigations of Cellular Perturbations

No proteomic or metabolomic studies related to this compound were found. These "omics" technologies provide a large-scale analysis of proteins (proteomics) and small-molecule metabolites (metabolomics) within a cell, offering a functional snapshot of cellular processes and how they are perturbed by a compound. nih.gov

Analysis of Cell Signaling Pathways

Extensive searches of scientific literature and databases have yielded no specific information regarding the analysis of cell signaling pathways modulated by the chemical compound this compound. While this compound is identified as an iodo-substituted cyclohexyl phenol (B47542) derivative and is utilized as a topical antiseptic, detailed research into its molecular mechanisms of action and its effects on intracellular signaling cascades appears to be unavailable in the public domain. drugfuture.comresearchgate.netaimspress.com

Phenol derivatives, as a broad class of compounds, are known to exert various biological effects, which can include the modulation of enzymatic activity and interference with cellular signaling pathways. researchgate.net The antimicrobial action of some phenolic compounds is attributed to the disruption of microbial membranes, which can lead to cell death. researchgate.net However, specific studies detailing how this compound might interact with or modulate specific signaling pathways such as the MAPK/ERK pathway, G-protein-coupled receptor signaling, or others, have not been identified. researchgate.net

Consequently, there are no detailed research findings or data available to construct a table on the effects of this compound on cell signaling pathways. Further research is required to elucidate the specific cellular and subcellular biological effects of this compound.

Preclinical Pharmacological Characterization of Cicliomenol in Research Models

Development and Application of In Vitro Pharmacological Models

In vitro (in glass) studies are essential for the initial screening and mechanistic understanding of a compound's effects at the cellular and tissue level. iaea.org Modern in vitro systems aim to replicate human physiology with increasing fidelity, bridging the gap between traditional 2D cell cultures and whole-organism studies. nih.gov

Three-dimensional (3D) cell cultures are a significant advancement over traditional 2D monolayers, as they allow cells to grow in a more physiologically relevant environment that mimics the architecture of natural tissue. scribd.comnih.gov These models, which include spheroids and organoids, can better predict in vivo responses to drug treatments because they replicate features like cell-cell interactions and nutrient gradients. scribd.comarchive.org They can be generated with or without scaffolds, such as hydrogels, which provide structural support for cell growth. scribd.com

Organ-on-a-chip (OOC) technology represents a further evolution, integrating 3D cell cultures into microfluidic devices. googleapis.comoepm.es These chips simulate the mechanical and physiological conditions of an entire organ, such as a lung, liver, or gut, on a microscale. nih.govepo.org OOCs allow for the real-time analysis of cellular responses to a compound, providing insights into organ-specific functions, disease processes, and potential toxicity in a highly controlled environment. googleapis.comozmosi.com This technology holds the promise of reducing the reliance on animal testing by providing more accurate predictions of human responses. nih.gov

Table 1: Comparison of Advanced In Vitro Model Features

Model TypeKey FeaturesCommon Applications in Drug Characterization
3D Spheroids/Organoids Self-assembled cell aggregates, mimics tissue-like structures, establishes nutrient/oxygen gradients. scribd.comarchive.orgeuropa.euEfficacy screening, toxicity testing, cancer research. nih.govscribd.com
Organ-on-Chip (OOC) Microfluidic system, incorporates mechanical forces (e.g., shear stress), allows for multi-organ interaction. googleapis.comnih.govepo.orgPharmacokinetic/pharmacodynamic (PK/PD) modeling, barrier function studies (e.g., gut absorption), disease modeling. googleapis.comnih.gov

To better understand the intricate cellular interactions within a tissue, co-culture models are employed. These systems involve cultivating two or more different cell types together, which is crucial for studying the cross-talk between them, such as the interaction between epithelial cells and immune cells. fda.gov For instance, a co-culture of endothelial cells, macrophages, and smooth muscle cells can be used to model the progression of atherosclerosis.

Complex tissue models take this a step further by attempting to engineer tissues with multiple layers and cell types, sometimes using bio-fabrication methods like 3D bioprinting. These models can recreate complex structures like the airway epithelium with its underlying fibroblast and endothelial layers, or even the interface between different tissue types, such as ligament-to-bone insertions. Such models are invaluable for studying tissue-specific responses to a compound and can be used for regenerative medicine research.

Organ-on-Chip and 3D Cell Culture Systems

Advanced In Vivo Pharmacological Model Systems

Rodent models, primarily mice and rats, are the most commonly used systems in preclinical research due to their genetic similarity to humans, short life cycle, and the availability of established disease models. Genetically engineered mice, such as "knockout" (gene removed) or "knock-in" (gene added) models, are powerful tools for understanding the specific role of a gene or pathway in a disease and how a compound might affect it.

These models are used to investigate a wide range of conditions, including cancer, central nervous system disorders, and metabolic diseases. For example, the Chronic Unpredictable Stress (CUS) model in rats is used to study depression, while various surgical models in mice can replicate the pathology of osteoarthritis. Humanized rodent models, which are engineered to have components of a human system like skin or immune cells, further enhance their translational relevance.

While rodents are foundational, non-rodent species are often required to assess the safety and efficacy of a compound in a system that may be more anatomically or physiologically similar to humans in specific aspects. ontosight.ainih.gov The choice of species is guided by factors like the compound's biological target and metabolism. nih.gov

Commonly used non-rodent models include rabbits, dogs, and non-human primates. ontosight.aiiaea.org For instance, the beagle dog is considered a strong predictor for the absence of clinical adverse effects. ontosight.ai Other species like zebrafish are also used, particularly for studying metabolic syndromes and for certain types of toxicity screening due to their genetic homology with humans and rapid development. The use of multiple species helps to build a more complete picture of a compound's potential effects in humans and is a key component of translational research, which aims to bridge the gap between laboratory findings and clinical success. ontosight.ai

Rodent Models for Mechanistic Exploration

Methodological Approaches for Investigating Biological Effects in Preclinical Models

A variety of methods are used to assess a compound's biological effects in both in vitro and in vivo models. The selection of methods depends on the research question, whether it's determining efficacy, understanding the mechanism of action, or evaluating safety.

In Vitro Assessment: In 3D and organ-on-a-chip models, analyses often include assays for cell viability (e.g., MTT assay), gene and protein expression, and the secretion of biomarkers like cytokines. archive.org Advanced imaging techniques, such as confocal microscopy, are used to visualize cellular structures and interactions in real-time.

In Vivo Assessment: In animal models, the characterization is multifaceted. It includes pharmacokinetic studies to measure drug absorption and distribution, and pharmacodynamic assessments using biomarkers to confirm target engagement. Behavioral tests are used to evaluate effects on the central nervous system, while electrophysiology (e.g., EEG) can measure neural network activity. At the end of a study, histopathology (the microscopic examination of tissue) is performed to identify any pathological changes.

Table 2: Common Methodological Approaches in Preclinical Characterization

Model TypeCommon Methodologies & ReadoutsPurpose
In Vitro Cell Viability Assays, Gene/Protein Expression (qPCR, Western Blot), Biomarker Quantification (ELISA), High-Content Imaging. archive.orgDetermine cytotoxicity, mechanism of action, inflammatory response.
In Vivo Pharmacokinetic (PK) analysis, Biomarker analysis (blood, tissue), Behavioral tests, Electrophysiology (EEG), Histopathology.Evaluate drug exposure, target engagement, systemic efficacy, neurotoxicity, and tissue-level safety.

Biomarker Identification and Validation

The identification of specific biomarkers in response to Cicliomenol administration is a critical area of ongoing research. Biomarkers are essential for understanding the molecular mechanisms of a compound and for predicting its effects in a biological system. crownbio.com High-throughput in vitro screening methods, utilizing a range of cell types from 2D cell lines to more complex 3D organoid models, are standard approaches for initial biomarker discovery. crownbio.com This process typically involves profiling cells at a genomic or proteomic level before and after exposure to the investigational agent to identify molecular signatures associated with the response. crownbio.com

For a compound like this compound, this would involve identifying a robust set of molecular indicators that correlate with its pharmacological activity. The development of such a biomarker panel would be instrumental for potential future research and applications, possibly enabling more personalized approaches. mdpi.com The process often integrates microarray analysis and other advanced techniques to identify and validate potential biomarkers. nih.gov While the specific biomarkers for this compound are not yet detailed in available research, the established methodologies provide a clear path for future investigation. crownbio.comnih.gov

Ex Vivo Analysis of Tissue and Cellular Responses

Ex vivo analysis, which involves the study of tissues or cells outside the organism in an artificial environment, is a valuable tool in preclinical research. nih.gov This methodology allows for the detailed examination of a compound's effects on intact human or animal tissue, providing insights that may not be captured by in vitro cell culture alone. nih.gov For instance, fresh tissue obtained during surgical procedures can be sliced and maintained in culture to study gene delivery and expression through techniques like bioluminescence imaging. nih.gov

In the context of this compound, ex vivo studies would be designed to assess its direct impact on various tissue types. This could involve evaluating changes in cellular morphology, gene expression, or inflammatory responses within the tissue slices after exposure to the compound. nih.gov Such analyses are crucial for understanding the compound's tissue-specific effects and can serve as a bridge between in vitro experiments and in vivo studies. nih.gov The development of quantitative metrics to evaluate tissue status prior to and following exposure is key to mitigating potential adverse effects and understanding the therapeutic potential. nih.gov Although specific ex vivo findings for this compound are not extensively documented, the application of these standard preclinical research techniques would be a logical step in its pharmacological characterization. nih.govnih.gov

Emerging Research Methodologies and Technological Advancements in Cicliomenol Studies

Application of Omics Technologies (Genomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive, system-level understanding of molecular changes within a biological system in response to a stimulus, such as exposure to Cicliomenol. researchgate.netfishersci.fi These high-throughput methods can simultaneously analyze thousands of molecules like DNA, RNA, proteins, and metabolites, offering a holistic view of a compound's effect. nih.gov

Genomics: In the context of this compound, genomics can be used to understand how genetic variations in microorganisms or human cells might influence its efficacy or metabolic pathway. For instance, if this compound is used as an antimicrobial preservative, genomic sequencing of various microbial strains could identify genes associated with resistance or susceptibility. frontiersin.org This information is crucial for predicting its effectiveness against a broad spectrum of microbes.

Proteomics: Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov By treating skin cells or relevant microbes with this compound and analyzing the subsequent changes in the proteome, researchers can identify specific proteins that are upregulated or downregulated. This can reveal the compound's mechanism of action. For example, a proteomic analysis might show that this compound affects proteins involved in the cell wall synthesis of a fungus or inflammatory pathways in human skin cells. cosmeticsandtoiletries.comulprospector.com

Metabolomics: Metabolomics is the systematic study of the complete set of small-molecule metabolites within a biological system. syntivia.fr This technology is exceptionally suited for tracking the biotransformation of this compound in the body or its effect on cellular metabolism. By analyzing samples from cell cultures or biofluids after exposure, researchers can identify breakdown products of this compound and pinpoint metabolic pathways that are perturbed by its presence, offering insights into both its function and its clearance from the system. chemfaces.com

The integration of these omics fields can provide a powerful, multi-layered view of this compound's biological impact, from the genetic blueprint to functional protein machinery and metabolic output. nih.gov

Omics TechnologyHypothetical Application to this compound ResearchPotential FindingsRelevant Biological System
GenomicsWhole-genome sequencing of microbes exposed to this compound.Identification of genes conferring resistance or susceptibility.Staphylococcus aureus, Candida albicans
ProteomicsDifferential protein expression analysis in human keratinocytes after treatment.Changes in structural proteins, inflammatory markers, or metabolic enzymes.Human Keratinocyte Cell Lines (e.g., HaCaT)
MetabolomicsMetabolic footprinting of skin microbiota.Alterations in microbial metabolic output; identification of this compound degradation products.Skin commensal bacteria and fungi

High-Content Screening and Automated Microscopy

High-Content Screening (HCS), also known as high-content analysis, combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells. sci-hub.senih.gov This technology is ideal for screening cosmetic or pharmaceutical ingredients by providing rich, quantitative data on how a compound affects cell health and morphology. capes.gov.brresearchgate.net

In studying this compound, HCS could be employed to rapidly assess its effects on various skin cell types like keratinocytes, fibroblasts, or melanocytes. capes.gov.br Cells would be cultured in multi-well plates, treated with different concentrations of this compound, and then stained with multiple fluorescent dyes that label specific subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton). An automated microscope then captures images of thousands of cells, and software analyzes these images to quantify dozens of features, including:

  • Cell count and proliferation (a measure of cytotoxicity)
  • Nuclear size and morphology (an indicator of cell cycle arrest or apoptosis)
  • Mitochondrial membrane potential (a marker of cellular stress)
  • Protein localization (e.g., translocation of a transcription factor from the cytoplasm to the nucleus)
  • Integrity of the cytoskeleton
  • This high-throughput approach allows for the creation of a detailed "phenotypic fingerprint" of this compound, revealing its biological activities at the cellular level and helping to identify its mechanism of action in an unbiased manner. sci-hub.se

    HCS Parameter MeasuredFluorescent Probe/Stain ExamplePotential Insight into this compound's Effect
    Cell Viability/CountLive/Dead Cell Stains (e.g., Calcein AM/EthD-1)Determine the concentration range at which this compound is cytotoxic.
    Nuclear MorphologyHoechst 33342 (DNA stain)Identify apoptosis (nuclear condensation) or cell cycle changes.
    Mitochondrial HealthTMRM or JC-1Assess if this compound disrupts mitochondrial function.
    Oxidative StressCellROX Green/Deep RedMeasure the induction of reactive oxygen species (ROS).

    Advanced Mass Spectrometry for Metabolite Profiling

    Advanced mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC-MS), is a cornerstone technology for metabolite profiling and structural elucidation. syntivia.fr These methods offer exceptional sensitivity and specificity for detecting and identifying small molecules in complex biological matrices. biocompare.commdpi.com This is critical for understanding the biotransformation of a compound like this compound, a process that determines its persistence, activity, and potential for bioaccumulation.

    A typical metabolite profiling study for this compound would involve incubating the compound with a relevant biological system, such as human liver microsomes (to simulate metabolic breakdown in the liver) or skin tissue models. Samples are then collected over time, and the metabolites are extracted and analyzed by a high-resolution mass spectrometer. researchgate.netfrontiersin.org

    The process would aim to:

  • Detect all potential metabolites related to the parent compound.
  • Identify the chemical structure of these metabolites. This is often done using tandem mass spectrometry (MS/MS), where metabolites are fragmented to produce a characteristic pattern that helps in structural elucidation.
  • Quantify the relative amounts of the parent compound and its metabolites over time to understand the rate and pathways of its breakdown.
  • For a phenolic compound like this compound, expected metabolic transformations include Phase I reactions (like hydroxylation of the cyclohexyl ring) and Phase II reactions (like glucuronidation or sulfation of the phenolic hydroxyl group). syntivia.fr Identifying these metabolites is crucial for a complete understanding of the compound's biological fate.

    Gene Editing Technologies for Target Validation

    Once a potential biological target of a compound is identified, for instance through proteomics or HCS, its role must be definitively confirmed. Gene editing technologies, most notably CRISPR-Cas9, have become the gold standard for such target validation studies. researchgate.net The CRISPR-Cas9 system allows for the precise and efficient knockout, modification, or activation of specific genes within a cell or organism. nih.govuni.lu

    If studies suggested that this compound exerts its antimicrobial effect by inhibiting a specific fungal enzyme, CRISPR-Cas9 could be used to validate this hypothesis. nih.gov The workflow would be as follows:

  • Design: A guide RNA (gRNA) is designed to be complementary to a sequence within the gene encoding the putative target enzyme in the fungus.
  • Delivery: The gRNA and the Cas9 nuclease are delivered into the fungal cells. The gRNA directs the Cas9 protein to the target gene.
  • Editing: Cas9 creates a double-strand break in the DNA, which the cell's repair machinery often mends imperfectly, resulting in a non-functional (knockout) gene.
  • Validation: The modified fungal strain (now lacking the target enzyme) is exposed to this compound. If the original hypothesis is correct, this knockout strain should show significantly increased resistance to the compound compared to the wild-type strain.
  • This approach provides strong genetic evidence that the specific protein is the direct target of the compound's action, a critical step in understanding its mechanism and potentially developing more potent derivatives. researchgate.netuni.lu

    Future Directions and Interdisciplinary Perspectives in Cicliomenol Research

    Uncharted Molecular and Cellular Mechanisms

    While initial studies have provided a foundational understanding of Cicliomenol, a vast landscape of its molecular and cellular interactions remains to be explored. Future investigations will likely focus on elucidating the complete spectrum of its mechanisms of action. A significant area of interest is the potential for this compound to modulate cellular senescence, a fundamental process implicated in aging and various diseases. nih.gov Research in this direction would aim to uncover whether this compound can influence the complex signaling pathways that govern cell-cycle arrest and the senescent phenotype.

    Further research is also needed to understand how this compound interacts with specific cellular components. For instance, its effects on the neuronal cytoskeleton and its potential interplay with receptors like CXCR4 and CCR5, which are involved in various physiological and pathological processes, are yet to be determined. nih.gov Understanding these interactions could reveal novel therapeutic avenues for a range of conditions. The direct impact of this compound on axonal transport and mitochondrial dynamics within neurons also presents an important area for future investigation. nih.gov

    Novel Synthetic Approaches and Derivatization Strategies

    The development of new synthetic methodologies and derivatization strategies for this compound is crucial for enhancing its properties and expanding its therapeutic potential. Future work will likely concentrate on creating analogues of this compound with improved efficacy, selectivity, and pharmacokinetic profiles. These efforts may involve modifying the core structure of this compound to optimize its interaction with biological targets.

    Strategies could include the introduction of different functional groups to the cyclohexyl or xylenol moieties to alter its lipophilicity, steric hindrance, or electronic properties. The synthesis of prodrugs that release this compound at specific sites within the body could also be a valuable approach to improve its therapeutic index. Furthermore, the exploration of novel catalytic systems and reaction conditions could lead to more efficient and environmentally friendly synthetic routes for this compound and its derivatives.

    Development of Predictive Computational Models for Complex Biological Systems

    The use of predictive computational models is becoming increasingly vital in understanding the complex interactions of compounds within biological systems. nih.govcreative-biolabs.com For this compound, developing such models could significantly accelerate research and development. These models can integrate data from various sources, including genomic, proteomic, and metabolomic studies, to simulate the effects of this compound on cellular pathways and entire physiological systems. researchgate.net

    Computational approaches can be employed to predict the binding affinity of this compound and its derivatives to various protein targets, helping to identify potential mechanisms of action and off-target effects. vivitrolabs.comnih.gov Furthermore, patient-specific computational models could be developed to personalize therapies involving this compound, predicting individual responses based on their unique genetic and physiological makeup. nih.gov These in silico methods offer a powerful, low-cost, and rapid means to generate hypotheses and guide experimental research. nih.gov

    Exploration of this compound's Interactions in Microbiome Research

    The human microbiome plays a critical role in health and disease, and understanding how therapeutic compounds interact with it is of growing importance. kcl.ac.ukfrontiersin.org Future research should investigate the effects of this compound on the composition and function of the gut microbiota and other microbial communities in the body. nih.govuniversiteitleiden.nl Such studies could reveal whether this compound has a direct impact on the growth and metabolism of specific microbial species or if it indirectly influences the microbiome through its effects on the host.

    Investigating these interactions could uncover novel applications for this compound in managing conditions associated with microbial dysbiosis. For example, if this compound is found to selectively inhibit pathogenic bacteria or promote the growth of beneficial microbes, it could be explored as a potential agent for modulating the microbiome. This area of research requires a multidisciplinary approach, combining microbiology, pharmacology, and computational biology. creative-biolabs.com

    Integration of Systems Biology and Network Pharmacology Approaches

    A systems biology and network pharmacology approach offers a holistic framework for understanding the multifaceted interactions of this compound within the body. researchgate.netphcog.com This approach moves beyond the "one drug, one target" paradigm to consider the complex network of interactions between a compound, its multiple targets, and the broader biological pathways they influence. udemy.comwjgnet.com By constructing and analyzing interaction networks, researchers can identify key nodes and pathways that are modulated by this compound. frontiersin.org

    This integrated approach can help to elucidate the polypharmacological effects of this compound, where it may simultaneously interact with multiple targets to produce a synergistic therapeutic outcome. phcog.com Network pharmacology can also aid in predicting potential drug-drug interactions and identifying biomarkers to monitor therapeutic responses. frontiersin.org The application of these advanced analytical methods will be instrumental in fully characterizing the pharmacological profile of this compound and optimizing its clinical use. wjgnet.com

    Q & A

    How can researchers formulate a focused research question on Cicliomenol’s mechanism of action?

    Answer: A well-structured research question should align with the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

    • Population/Problem: Specific cell lines or animal models affected by this compound.
    • Intervention: Molecular targets (e.g., enzyme inhibition, receptor binding).
    • Comparison: Existing compounds with similar mechanisms.
    • Outcome: Quantifiable metrics (e.g., IC50 values, binding affinity).
    • Time: Duration of exposure in experimental setups.
      Ensure the question addresses gaps in literature, such as unexplored signaling pathways or contradictory findings .

    Q. What methodologies are recommended for conducting a systematic literature review on this compound?

    Answer:

    • Search Strategy: Use databases like PubMed, EMBASE, and Scopus with Boolean operators (e.g., "this compound AND pharmacokinetics"). Include MeSH terms and synonyms .
    • Inclusion/Exclusion Criteria: Define parameters (e.g., peer-reviewed studies from 2010–2025, in vitro/in vivo models).
    • Data Extraction: Tabulate key findings (e.g., efficacy metrics, dosage ranges) and assess study quality via tools like GRADE .
    • Gap Analysis: Highlight understudied areas (e.g., long-term toxicity, cross-species variability) .

    Q. How to design a preliminary in vitro study to evaluate this compound’s cytotoxicity?

    Answer:

    • Cell Lines: Select relevant models (e.g., cancer cell lines for antitumor studies).
    • Dosage Range: Use logarithmic concentrations (e.g., 1 nM–100 µM) to establish dose-response curves.
    • Controls: Include positive (e.g., cisplatin) and negative (vehicle-only) controls.
    • Assays: Employ MTT or Annexin V/PI staining for viability/apoptosis.
    • Statistical Analysis: Apply ANOVA with post-hoc tests (p < 0.05) .

    Advanced Research Questions

    Q. How to resolve contradictions in existing data on this compound’s pharmacokinetic properties?

    Answer:

    • Meta-Analysis: Pool data from heterogeneous studies using random-effects models. Adjust for covariates (e.g., species, administration routes) .
    • Sensitivity Analysis: Exclude outliers or low-quality studies (e.g., small sample sizes, unclear blinding).
    • In Silico Modeling: Predict absorption/distribution using tools like GastroPlus to reconcile in vitro-in vivo disparities .

    Q. What strategies ensure reproducibility in this compound’s preclinical efficacy studies?

    Answer:

    • Protocol Standardization: Document exact conditions (e.g., temperature, solvent pH, handling procedures) .
    • Blinding: Randomize treatment groups and use double-blinding for outcome assessments.
    • Data Sharing: Publish raw datasets (e.g., via Zenodo) and computational workflows .

    Q. How to design a multi-omics study to explore this compound’s systemic effects?

    Answer:

    • Experimental Workflow:
      • Transcriptomics: RNA-seq to identify differentially expressed genes.
      • Proteomics: LC-MS/MS for protein abundance changes.
      • Metabolomics: NMR or GC-MS for metabolic pathway alterations.
    • Integration Tools: Use pathway enrichment analysis (e.g., KEGG, Reactome) and machine learning (e.g., Random Forest) to link omics layers .

    Q. What statistical methods address high variability in this compound’s in vivo toxicity data?

    Answer:

    • Mixed-Effects Models: Account for inter-individual variability (e.g., weight, genetic background).
    • Bayesian Hierarchical Models: Incorporate prior data to refine posterior estimates.
    • Power Analysis: Predefine sample sizes to ensure sufficient statistical power (β ≥ 0.8) .

    Q. How to validate this compound’s target engagement in complex biological systems?

    Answer:

    • Biophysical Assays: Surface plasmon resonance (SPR) or ITC for binding affinity.
    • Cellular Thermal Shift Assay (CETSA): Confirm target stabilization upon compound treatment.
    • CRISPR Knockout Models: Compare responses in wild-type vs. target-deficient cells .

    Data Contradiction & Validation

    Q. How to assess the validity of conflicting reports on this compound’s off-target effects?

    Answer:

    • Tiered Validation:
      • Primary Screening: High-throughput assays (e.g., kinase panels).
      • Secondary Confirmation: Orthogonal methods (e.g., Western blot for phosphorylation status).
      • Tertiary Mechanistic Studies: Structural biology (e.g., X-ray crystallography) .

    Q. What frameworks guide ethical decision-making in this compound’s translational research?

    Answer:

    • Preclinical Ethics: Follow ARRIVE 2.0 guidelines for animal studies (e.g., minimize suffering, justify sample sizes).
    • Data Integrity: Avoid p-hacking and selective reporting; preregister protocols on Open Science Framework .

    Q. Tables for Methodological Reference

    Study Phase Key Parameters Tools/Methods
    Literature ReviewDatabases, Search Terms, Inclusion CriteriaPubMed, PRISMA Checklist
    In Vitro CytotoxicityCell Lines, Dosage, AssaysMTT, Flow Cytometry
    Pharmacokinetic AnalysisMeta-Analysis Models, CovariatesRandom-Effects Models, GastroPlus

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.